5-amino-1-methyl-3-(methylsulfanyl)-1H-pyrazole-4-carboxamide
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Overview
Description
5-amino-1-methyl-3-(methylsulfanyl)-1H-pyrazole-4-carboxamide is a chemical compound with a molecular formula of C6H10N4OS. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-methyl-3-(methylsulfanyl)-1H-pyrazole-4-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a suitable β-ketoester, followed by the introduction of the methylsulfanyl group and subsequent amination to form the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-methyl-3-(methylsulfanyl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to modify the pyrazole ring or the carboxamide group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Nucleophiles: Amines, thiols, or halides for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced pyrazole derivatives, and various substituted pyrazoles, depending on the specific reagents and conditions used.
Scientific Research Applications
5-amino-1-methyl-3-(methylsulfanyl)-1H-pyrazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-amino-1-methyl-3-(methylsulfanyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1-methyl-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile
- 5-amino-1-methyl-3-phenylpyrazole
Uniqueness
Compared to similar compounds, 5-amino-1-methyl-3-(methylsulfanyl)-1H-pyrazole-4-carboxamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its carboxamide group, in particular, allows for unique interactions with biological targets, differentiating it from other pyrazole derivatives.
Properties
IUPAC Name |
5-amino-1-methyl-3-methylsulfanylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4OS/c1-10-4(7)3(5(8)11)6(9-10)12-2/h7H2,1-2H3,(H2,8,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKQONLWSZEGSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)SC)C(=O)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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